molecular formula C11H14ClNO2 B1521074 Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride CAS No. 1029689-82-4

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride

Cat. No.: B1521074
CAS No.: 1029689-82-4
M. Wt: 227.69 g/mol
InChI Key: COQHHVHUWVSLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Reduction of Isoquinoline Derivatives: One common synthetic route involves the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline core. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.

  • Hydrochloride Formation: The hydrochloride salt is typically formed by treating the carboxylate with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, involving reagents like alkyl halides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, oxygen (O2) in the presence of a catalyst.

  • Reduction: NaBH4, LiAlH4, H2 with a catalyst.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Oxidation: Isoquinoline derivatives, quinones.

  • Reduction: Reduced isoquinoline derivatives.

  • Substitution: Alkylated tetrahydroisoquinolines.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and cardiovascular conditions.

  • Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: Similar structure but different position of the carboxylate group.

  • Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride: Similar core structure but with a fluorine atom at the 8th position.

Uniqueness: Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which affects its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQHHVHUWVSLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.